2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride
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Overview
Description
This compound features a pyrimidine ring, a common structural motif in many biologically active molecules, substituted with a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride, involves several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU.
Ugi reaction: A multicomponent reaction that forms piperazine derivatives by combining an amine, an isocyanide, an aldehyde, and a carboxylic acid.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the nucleophilic attack on aziridines to form piperazine derivatives.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The piperazine moiety can undergo oxidation to form N-oxides or reduction to form secondary amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation products: N-oxides of the piperazine moiety.
Reduction products: Secondary amines derived from the piperazine moiety.
Scientific Research Applications
2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways involved: It may modulate signaling pathways, such as the JAK/STAT pathway, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(piperazin-1-yl)pyrimidine: A closely related compound with similar structural features.
Pyrimidine derivatives: Other pyrimidine-based compounds with varying substituents on the pyrimidine ring.
Uniqueness
2-Chloro-4-piperazin-1-ylpyrimidine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-4-piperazin-1-ylpyrimidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.2ClH/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13;;/h1-2,10H,3-6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYBBOSNCXQHLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2)Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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